Chloramphenicol alcohol

Description

Elucidation of Chemical Structure and Stereoisomeric Forms

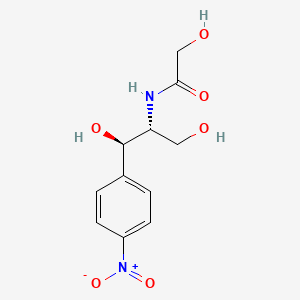

The chemical structure of Chloramphenicol alcohol is characterized by a p-nitrophenyl group attached to a propanediol backbone, with a 2-hydroxyacetamide group bonded to the amine at the C-2 position. The systematic name, N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-hydroxyacetamide, precisely describes this arrangement.

The molecule features two chiral centers at the C-1 and C-2 positions of the propan-2-yl chain. This gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) configuration, designated as the D-threo isomer, is the naturally occurring and most studied form of the compound. The specific spatial arrangement of the hydroxyl and acetamide groups is crucial for its biological interactions and chemical properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂O₆ oup.com |

| Molecular Weight | 270.24 g/mol oup.com |

| CAS Number | 23885-72-5 oup.com |

| Appearance | Data not available |

| Solubility | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

Note: Specific experimental data for the physical properties of this compound are not widely reported in publicly available literature.

Historical Context of its Identification in Scientific Literature

This compound, under the name Corynecin I, was identified as an antibiotic produced by the bacterium Corynebacterium hydrocarboclastus. medchemexpress.com Its discovery was part of broader research into chloramphenicol-like analogs produced by various microorganisms. oup.com Studies on the biosynthesis of corynecins revealed that shikimic acid is a precursor, being incorporated into the aromatic portion of the molecule. tandfonline.com

Research has also identified this compound as a metabolite of Chloramphenicol in certain biological systems. chemicalland21.com Its presence as a related substance and potential degradation product in pharmaceutical preparations of Chloramphenicol has necessitated the development of analytical methods to distinguish between the two compounds. nih.gov

Significance as a Research Compound within Amphenicol Chemistry

The significance of this compound in amphenicol chemistry is multifaceted. As a naturally occurring analog of chloramphenicol, it serves as a valuable subject for comparative studies to understand the structure-activity relationships within this class of antibiotics. nih.gov Research comparing chloramphenicol with its derivatives, including fluorinated analogs, has provided insights into the molecular basis of their inhibitory action on bacterial protein synthesis. nih.govresearchgate.net

Furthermore, this compound is a key reference compound in the development and validation of analytical methods for detecting impurities and degradation products in chloramphenicol formulations. Its distinct chemical structure allows for the optimization of separation techniques, such as high-performance liquid chromatography (HPLC), ensuring the quality and purity of chloramphenicol-based pharmaceuticals.

The study of Corynecins, including Corynecin I (this compound), has also contributed to the understanding of microbial biosynthetic pathways. Research into the production of these compounds by Corynebacterium hydrocarboclastus has shed light on the enzymatic processes involved in the formation of the p-nitrophenylserinol backbone, a key structural motif in amphenicols. oup.comtandfonline.com

Table 2: Investigated Compounds in Amphenicol Research

| Compound Name | Key Research Area |

| Chloramphenicol | Broad-spectrum antibiotic, benchmark for comparative studies. nih.govresearchgate.net |

| Thiamphenicol | A derivative studied for its inhibitory actions on peptidyl transferase. nih.gov |

| Fluorinated Derivatives (e.g., Sch 24893, Sch 25298, Sch 25393) | Investigated for activity against chloramphenicol-resistant strains. nih.gov |

| 1'-(p-nitrobenzoyl)chloramphenicol | A synthetic derivative with notable activity against Mycobacterium species. nih.govmdpi.com |

| Dipeptide Conjugates of Chloramphenicol Succinate | Studied as prodrugs to enhance efficacy. mdpi.com |

Propriétés

IUPAC Name |

N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O6/c14-5-9(12-10(16)6-15)11(17)7-1-3-8(4-2-7)13(18)19/h1-4,9,11,14-15,17H,5-6H2,(H,12,16)/t9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEQYQTWTWMDNK-MWLCHTKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)CO)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)CO)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23885-72-5 | |

| Record name | Chloramphenicol alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23885-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloramphenicol alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023885725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Chemical Transformations Involving N-[ 1r,2r -1,3-dihydroxy-1- 4-nitrophenyl Propan-2-yl]-2-hydroxyacetamide

Chemical Synthesis Pathways and Strategies

The synthesis of N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-hydroxyacetamide is intrinsically linked to the synthesis of chloramphenicol itself, as they share the same core stereochemical structure. The primary challenge lies in the stereocontrolled formation of the vicinal amino alcohol backbone.

Enantioselective Synthesis of Vicinal Amino Alcohol Precursors

The crucial precursor for the synthesis is the chiral vicinal amino alcohol, (1R,2R)-(-)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, commonly known as chloramphenicol base. mdpi.com The enantioselective synthesis of this precursor is paramount, as only the D-threo isomer possesses the desired biological activity profile. nih.gov

One common strategy begins with 4-nitroacetophenone. This starting material undergoes a sequence of reactions including bromination, amination, acetylation, and hydroxymethylation to form an intermediate, α-acetamido-β-hydroxy-4-nitropropiophenone. chemicalbook.com The subsequent reduction of the keto group is a critical step. Using reducing agents like aluminum isopropoxide yields the desired threo diastereomer. chemicalbook.com The racemic mixture of the threo-2-acetamido-1-(4-nitrophenyl)-1,3-propanediol is then resolved, often using chiral resolving agents like camphor-D-sulfonic acid, to isolate the desired D-threo enantiomer. chemicalbook.com Hydrolysis of the acetyl group then furnishes the target precursor, chloramphenicol base. chemicalbook.com

Aldol Reaction Applications in Synthetic Routes

Asymmetric aldol reactions represent a powerful and elegant approach to establishing the two contiguous stereocenters of the vicinal amino alcohol core in a single step. These reactions have been successfully applied in the synthesis of chloramphenicol and its precursors.

A notable example is the silver-catalyzed asymmetric aldol reaction of an isocyanoacetate with 4-nitrobenzaldehyde. thieme-connect.com This method provides a direct route to an oxazoline intermediate with high diastereo- and enantioselectivity. The reaction, catalyzed by a complex of silver(I) oxide and a cinchona-derived amino phosphine ligand, produces the trans-oxazoline adduct, which can then be converted to the vicinal amino alcohol precursor through ring-opening. thieme-connect.comacs.org The enantiomeric excess of the resulting amino alcohol can often be further enhanced by recrystallization. thieme-connect.com

| Step | Reactants | Reagents and Conditions | Product | Yield | Key Transformation |

|---|---|---|---|---|---|

| 1 | 4-nitrobenzaldehyde, Isocyanoacetate | Ag₂O, Cinchona-derived amino phosphine ligand, EtOAc, 20 °C | trans-Oxazoline adduct | 78% | Asymmetric Aldol Reaction |

| 2 | trans-Oxazoline adduct | SOCl₂, MeOH; then NaHCO₃ | (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol methyl ester | 75% | Oxazoline Ring Opening |

| 3 | (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol methyl ester | Dichloroacetyl chloride, Et₃N, CH₂Cl₂ | Chloramphenicol methyl ester | 83% | Amide Formation |

| 4 | Chloramphenicol methyl ester | NaBH₄, MeOH, 0 °C | (-)-Chloramphenicol | 80% | Ester Reduction |

This table outlines a synthetic route to (-)-chloramphenicol, which shares the key vicinal amino alcohol precursor with the title compound. The synthesis of N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-hydroxyacetamide would follow a similar pathway, with the final acylation step utilizing a hydroxyacetylating agent instead of dichloroacetyl chloride. thieme-connect.com

Derivatization Approaches from Chloramphenicol or Related Intermediates

The most direct synthetic route to N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-hydroxyacetamide involves the acylation of the chloramphenicol base. Starting with (1R,2R)-(-)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, the free amino group can be selectively acylated using a suitable hydroxyacetylating agent, such as glycolic acid with a coupling agent, or an activated derivative like glycolic acid chloride or ester.

Alternatively, the compound can be viewed as a metabolite of chloramphenicol, where the dichloroacetyl group is modified. inchem.org While not a synthetic strategy in the traditional sense, enzymatic or microbial transformation of chloramphenicol could potentially yield the hydroxyacetamide derivative. Another approach involves the chemical modification of chloramphenicol itself, though this would require the selective replacement of the two chlorine atoms with hydroxyl groups, a challenging transformation. A more feasible derivatization starts from the chloramphenicol base, where various amino acids and peptides have been tethered to the amine group to create new pharmacophores. mdpi.com This highlights the versatility of the amino group for derivatization.

Functional Group Modifications and Structure-Activity Relationship (SAR) Studies

The biological activity of chloramphenicol and its analogs is highly dependent on their three-dimensional structure and the nature of their functional groups. Modifications to these groups can have profound effects on their chemical reactivity and biological function.

Investigations on the Primary and Secondary Alcohol Moieties

The 1,3-propanediol moiety, containing a primary and a secondary alcohol, is crucial for the activity of chloramphenicol-type molecules. These hydroxyl groups are known to form important hydrogen bonds with the bacterial ribosome. chemicalbook.com

Studies involving the modification of these alcohol groups have provided insight into their role. In one study, both hydroxyl groups of chloramphenicol were replaced with chlorine atoms or chloroethyl ether groups. These modifications resulted in compounds with significant alkylating activity, a property not present in the parent chloramphenicol. This demonstrates that the hydroxyl groups are key to the parent compound's mechanism of action and that their replacement can introduce entirely new chemical reactivity.

Derivatization of the primary hydroxyl group has also been explored. For instance, linking basic amino acids to the primary hydroxyl group of chloramphenicol has been investigated to create new derivatives. Furthermore, enzymatic transesterification reactions, often utilizing lipases, have been employed to selectively acylate the primary hydroxyl group, producing chloramphenicol esters. mdpi.com

| Parent Compound | Modification | Resulting Compound | Observed Change in Property | Reference |

|---|---|---|---|---|

| Chloramphenicol | Replacement of both -OH groups with -Cl | LEAD-1 | Gained significant alkylating activity. | |

| Chloramphenicol | Replacement of both -OH groups with -OCH₂CH₂Cl | LEAD-2 | Gained significant alkylating activity. | |

| Chloramphenicol | Linkage of basic amino acids to the primary -OH group | Amino acid-chloramphenicol conjugates | Altered pharmacophore with retained (though sometimes reduced) antibacterial activity. |

Role of the Hydroxyacetamide Group in Chemical Reactivity

The side chain at the C-2 position plays a critical role in the molecule's interaction with its biological target. In chloramphenicol, the dichloroacetyl group is essential for its potent antibacterial activity. mdpi.com The two chlorine atoms are strongly electron-withdrawing, which influences the electronic properties and conformation of the amide linkage.

In N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-hydroxyacetamide, the dichloroacetyl group is replaced by a hydroxyacetamide group. This substitution significantly alters the chemical nature of the side chain. The hydroxyl group is less electron-withdrawing than chlorine atoms and introduces an additional site for hydrogen bonding. This could potentially modify the binding affinity and specificity for the ribosomal target.

Utilization as a Scaffold in Chemical Synthesis and Organocatalysis

The chiral backbone of N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-hydroxyacetamide, derived from the readily available and optically pure (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, serves as a privileged scaffold in asymmetric synthesis. This core structure, often referred to as the chloramphenicol base, provides a rigid and well-defined stereochemical framework that is highly valuable for the construction of chiral ligands and organocatalysts. Its utility stems from the two vicinal stereocenters and the strategic placement of hydroxyl and amino functional groups, which can be readily modified to create a diverse range of catalysts.

Researchers have extensively leveraged this scaffold to develop novel bifunctional organocatalysts that incorporate both a Lewis basic site (the amino group or its derivatives) and a Brønsted acid site (often a hydrogen-bond donor like an amide, urea, or thiourea). nih.govbeilstein-journals.org This bifunctional nature allows the catalysts to activate both the nucleophile and the electrophile simultaneously within a chiral environment, leading to high levels of stereocontrol in various chemical transformations.

A primary application of these catalysts is in the asymmetric desymmetrization of meso-cyclic anhydrides through alcoholysis. nih.govbeilstein-journals.orgresearchgate.net This reaction is a powerful method for generating optically pure chiral hemiesters, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. By modifying the amino group of the chloramphenicol base scaffold with different functionalities, catalysts with tailored reactivity and selectivity can be produced.

For instance, a family of amide-functionalized organocatalysts was developed from the chloramphenicol base. nih.govbeilstein-journals.org These catalysts were synthesized by introducing various amide groups at the C-2 nitrogen of the scaffold. They proved highly effective in the enantioselective alcoholysis of meso-cyclic anhydrides, affording the desired monoester products with high yields and enantioselectivities. nih.govbeilstein-journals.org The electronic properties of the amide moiety were found to significantly influence catalyst performance, with electron-deficient aromatic amides generally providing superior results. nih.gov One such catalyst was successfully applied to the asymmetric synthesis of (S)-GABOB, a derivative of γ-aminobutyric acid (GABA). nih.govbeilstein-journals.org

Further development led to the creation of guanidine-functionalized bifunctional organocatalysts based on the same scaffold. researchgate.net These catalysts demonstrated exceptionally high activity, enabling the alcoholysis of meso-anhydrides with catalyst loadings as low as 0.5 mol%. researchgate.net The reactions proceeded with excellent yields and enantiomeric excesses, highlighting the potent catalytic activity imparted by the guanidine group in concert with the chiral backbone. researchgate.net

The versatility of the chloramphenicol base scaffold has also been demonstrated through its incorporation into other types of bifunctional catalysts, including those based on urea, thiourea, and squaramide moieties. nih.govbeilstein-journals.org These catalysts have shown excellent reactivity and enantioselectivity in various asymmetric transformations. nih.govbeilstein-journals.org Moreover, to enhance their practical utility, these catalytic motifs have been immobilized on solid supports, such as porous organic polymers, creating highly enantioselective and recyclable heterogeneous organocatalysts for desymmetrization reactions. researchgate.netdntb.gov.ua

The following tables summarize the performance of various organocatalysts derived from the chloramphenicol base scaffold in the asymmetric alcoholysis of meso-cyclic anhydrides.

Table 1: Performance of Amide-Functionalized Chloramphenicol Base Catalysts in the Methanolysis of cis-Norbornene-exo-2,3-dicarboxylic Anhydride nih.gov

| Catalyst Moiety (Amide Group) | Yield (%) | Enantiomeric Excess (ee, %) |

| 4-Nitrobenzamide | 92 | 90 |

| 3,5-Bis(trifluoromethyl)benzamide | 95 | 92 |

| 4-(Trifluoromethyl)benzamide | 93 | 91 |

| 4-Chlorobenzamide | 89 | 88 |

| Benzamide | 85 | 83 |

| 4-Methoxybenzamide | 81 | 80 |

Reaction conditions: Catalyst (10 mol%), anhydride (0.1 mmol), methanol (0.5 mmol) in toluene at -20 °C for 17-24 h.

Table 2: Performance of a Guanidine-Functionalized Chloramphenicol Base Catalyst in the Alcoholysis of Various meso-Anhydrides researchgate.net

| Anhydride Substrate | Alcohol | Yield (%) | Enantiomeric Excess (ee, %) |

| cis-Norbornene-exo-2,3-dicarboxylic Anhydride | Methanol | 97 | 99 |

| cis-Cyclohex-4-ene-1,2-dicarboxylic Anhydride | Methanol | 95 | 95 |

| cis-Bicyclo[2.2.2]oct-7-ene-2,3-dicarboxylic Anhydride | Methanol | 96 | 97 |

| 3-Methylglutaric Anhydride | Methanol | 92 | 93 |

| cis-Norbornene-exo-2,3-dicarboxylic Anhydride | Benzyl alcohol | 94 | 98 |

| cis-Norbornene-exo-2,3-dicarboxylic Anhydride | Ethanol | 96 | 99 |

Reaction conditions: Catalyst (0.5-1 mol%), anhydride (0.2 mmol), alcohol (0.4-1.0 mmol) in a suitable solvent at -40 to -60 °C.

These findings underscore the significance of the N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl] core as a privileged chiral scaffold. Its stereochemical rigidity and functional handles allow for the rational design of highly effective and selective organocatalysts for important asymmetric transformations. The successful application of these catalysts in the synthesis of valuable chiral building blocks demonstrates the great synthetic potential of this scaffold. beilstein-journals.org

Q & A

Q. How can researchers experimentally determine the solubility of chloramphenicol in alcohol-based solvents, and what thermodynamic parameters are critical for this analysis?

Methodological Answer:

- Chloramphenicol’s solubility in alcohol (e.g., ethanol) can be quantified using high-performance liquid chromatography (HPLC) paired with gradient elution protocols, as demonstrated in studies analyzing its dissolution kinetics .

- Key thermodynamic parameters include melting enthalpy (ΔHfus = 41.96 kJ/mol) and log10 water solubility (-2.11) , which influence its partitioning behavior in alcohol-water mixtures .

- Experimental design should account for temperature-dependent vapor pressure (e.g., 113.75 kJ/mol at 423 K) to avoid solvent evaporation artifacts during solubility assays .

Q. What analytical techniques are validated for detecting chloramphenicol in biological matrices, and how can matrix effects be mitigated?

Methodological Answer:

- QuEChERS-HPLC-MS/MS is a robust method for chloramphenicol detection in complex matrices (e.g., blood, feed), achieving linearity in the 5–200 ng/mL range with C18 column separation .

- Matrix effects (e.g., lipid interference in plasma) can be minimized using isotopically labeled internal standards (e.g., deuterated chloramphenicol) and post-column infusion checks .

- Validation must follow guidelines for precision (RSD <15%), recovery (70–120%), and sensitivity (LOQ ≤5 ng/mL) to meet regulatory standards .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in chloramphenicol-alcohol interaction data, particularly regarding toxicity versus solubility?

Methodological Answer:

- In vitro vs. in vivo models :

- In vitro : Use liver microsomes to assess CYP450-mediated metabolism of chloramphenicol in ethanol-containing media, measuring reactive oxygen species (ROS) to quantify oxidative stress .

- In vivo : Employ murine models to compare hematological toxicity (e.g., reticulocyte counts) under ethanol co-administration, controlling for diet and genetic variability .

Q. What computational and experimental approaches are optimal for analyzing chloramphenicol’s protein synthesis inhibition in alcohol-exposed bacterial strains?

Methodological Answer:

- Molecular docking : Model chloramphenicol’s binding to the 50S ribosomal subunit (PDB ID: 1K01) using software like AutoDock Vina, incorporating ethanol’s dielectric effects on binding affinity .

- Biolayer interferometry : Measure real-time inhibition kinetics of chloramphenicol in ethanol-stressed E. coli, correlating IC50 shifts with ribosomal occupancy rates .

- Transcriptomics : Perform RNA-seq on ethanol-adapted bacteria to identify efflux pump upregulation (e.g., acrAB-tolC) as a resistance mechanism .

Q. How can researchers address discrepancies in thermodynamic data (e.g., vapor pressure vs. solubility) when formulating alcohol-based chloramphenicol delivery systems?

Methodological Answer:

- Multi-parametric optimization : Use Box-Behnken experimental design to evaluate interactions between temperature (423–450 K), ethanol concentration (10–90%), and vapor pressure (113.75–3318.18 kPa) .

- DSC-TGA analysis : Validate phase transitions (e.g., glass transition in amorphous formulations) to prevent recrystallization during storage .

- Monte Carlo simulations : Quantify uncertainty in solubility predictions due to variability in enthalpy and entropy measurements .

Q. What methodologies are recommended for studying chloramphenicol’s alcohol-induced dysmorphogenic effects in developmental models?

Methodological Answer:

- Zebrafish embryotoxicity assay : Expose embryos to chloramphenicol (0.1–10 µM) and ethanol (0.5–2% v/v), scoring for axial malformations and apoptosis via acridine orange staining .

- Metabolomic profiling : Use LC-MS to track ethanol-chloramphenicol synergism in depleting folate pools, a known teratogenic mechanism .

- Epigenetic analysis : Perform ChIP-seq for histone acetylation changes in neural crest cells to identify alcohol-aggravated gene silencing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.